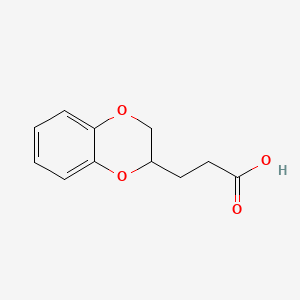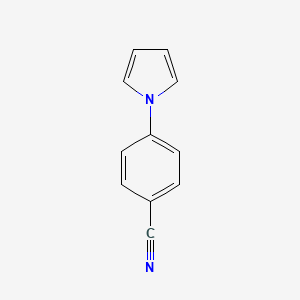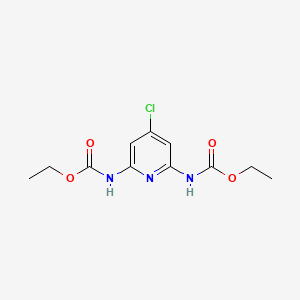
2-Chloro-6,7-dimethylquinoline-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6,7-dimethylquinoline-3-methanol: is a halogenated heterocyclic compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol . This compound is characterized by the presence of a chloro group at the 2-position, two methyl groups at the 6 and 7 positions, and a methanol group at the 3-position on the quinoline ring. It is a solid at room temperature and is used in various research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Chloro-6,7-dimethylquinoline-3-methanol can undergo oxidation reactions to form corresponding quinoline carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline carboxylic acids.
Reduction: Various quinoline derivatives with different functional groups.
Substitution: Substituted quinoline derivatives with amine or thiol groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-Chloro-6,7-dimethylquinoline-3-methanol is used as an intermediate in the synthesis of various heterocyclic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Although specific medicinal applications are not well-documented, quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. Therefore, this compound may be explored for similar applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,7-dimethylquinoline-3-methanol is not well-documented. quinoline derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
- 2-Chloro-6-methylquinoline-3-methanol
- 2-Chloro-7-methylquinoline-3-methanol
- 2-Chloro-6,7-dimethoxy-4-methylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Uniqueness: 2-Chloro-6,7-dimethylquinoline-3-methanol is unique due to the specific positioning of its chloro, methyl, and methanol groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
(2-chloro-6,7-dimethylquinolin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRDDVYXFKXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357712 |
Source


|
| Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333408-44-9 |
Source


|
| Record name | 2-Chloro-6,7-dimethylquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 333408-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl{[(2,4-dichlorophenyl)amino]methylene}malonate](/img/structure/B1347594.png)






